molecular formula C16H14N4OS B2774026 1-phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone CAS No. 326014-63-5

1-phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone

Cat. No. B2774026
CAS RN: 326014-63-5
M. Wt: 310.38
InChI Key: VQTLDJRWJRIOGP-UHFFFAOYSA-N
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Description

“1-phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone” is a complex organic compound. It contains a phenyl group (a benzene ring minus a hydrogen), a tetrazolyl group (a five-membered ring containing four nitrogen atoms and one carbon atom), and a thioether group (an ether in which the oxygen atom has been replaced with a sulfur atom). The presence of these functional groups suggests that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (the phenyl and tetrazolyl groups) would likely contribute to the compound’s stability and could influence its reactivity .


Chemical Reactions Analysis

The chemical reactions that this compound undergoes would depend on the reactivity of its functional groups. For example, the phenyl group might undergo electrophilic aromatic substitution, the tetrazolyl group might participate in reactions with electrophiles, and the thioether group might be oxidized .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings might increase its stability and decrease its reactivity. The thioether group might make the compound more polar and increase its boiling point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein or enzyme in the body .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in the development of new drugs or materials. Researchers might also investigate its synthesis and reactivity in more detail .

properties

IUPAC Name

2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4OS/c1-12-6-5-9-14(10-12)20-16(17-18-19-20)22-11-15(21)13-7-3-2-4-8-13/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQTLDJRWJRIOGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=N2)SCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-2-((1-(m-tolyl)-1H-tetrazol-5-yl)thio)ethanone

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